
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate is an organic compound with the molecular formula C10H19NO4. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and industrial applications. This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and an acetoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate typically involves the reaction of 2-(2-(Dimethylamino)ethoxy)ethanol with acetoacetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include catalysts such as acids or bases to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The raw materials, including 2-(2-(Dimethylamino)ethoxy)ethanol and acetoacetic acid, are reacted in large reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the acetoacetate moiety to alcohols or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, especially in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate involves its interaction with various molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The acetoacetate moiety can undergo keto-enol tautomerism, which plays a crucial role in its reactivity. These interactions enable the compound to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the acetoacetate moiety.
Ethyl acetoacetate: It contains the acetoacetate moiety but lacks the dimethylamino and ethoxy groups.
Dimethylaminoethanol: This compound has the dimethylamino group but lacks the ethoxy and acetoacetate groups.
Uniqueness
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate is unique due to its combination of functional groups, which imparts distinct reactivity and versatility. The presence of both the dimethylamino and acetoacetate moieties allows it to participate in a broader range of chemical reactions compared to its similar counterparts.
Properties
CAS No. |
85604-87-1 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C10H19NO4/c1-9(12)8-10(13)15-7-6-14-5-4-11(2)3/h4-8H2,1-3H3 |
InChI Key |
GIJVAQNLTSPVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCOCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



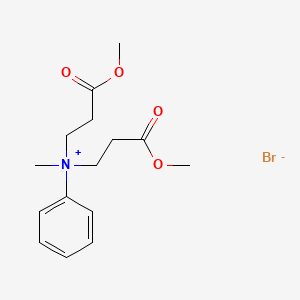

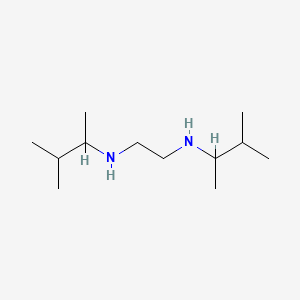
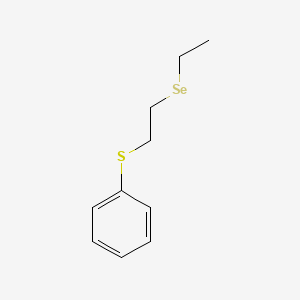
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)


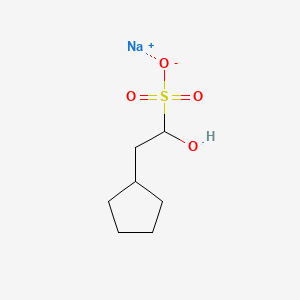
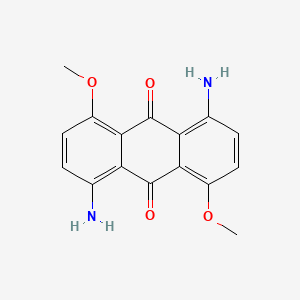

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)


